molecular formula C10H10ClN B11912440 5-(Chloromethyl)-1-methyl-1H-indole

5-(Chloromethyl)-1-methyl-1H-indole

Cat. No.: B11912440
M. Wt: 179.64 g/mol
InChI Key: LRGLBZVOSPYVIV-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-methyl-1H-indole is a high-purity chemical reagent designed for research applications. As a versatile synthetic intermediate, its core value lies in the reactive chloromethyl group, which facilitates further functionalization through nucleophilic substitution or metal-catalyzed cross-coupling reactions. This makes it a valuable precursor in medicinal chemistry for the synthesis of novel drug candidates and in materials science for developing advanced organic molecules. The compound is rigorously quality-controlled to ensure consistency and reliability for your research. It is offered explicitly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the Safety Data Sheet (SDS) before use and handle the material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(chloromethyl)-1-methylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN/c1-12-5-4-9-6-8(7-11)2-3-10(9)12/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGLBZVOSPYVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Chloromethyl 1 Methyl 1h Indole and Its Analogues

Direct Chloromethylation Strategies

Direct chloromethylation involves the introduction of a -CH₂Cl group onto the indole (B1671886) ring in a single step. This is typically accomplished via an electrophilic aromatic substitution reaction.

Optimization of Blanc Chloromethylation Conditions for Indole Systems

The Blanc chloromethylation is a classic method for introducing a chloromethyl group onto an aromatic ring using formaldehyde (B43269) and hydrogen chloride, typically catalyzed by a Lewis acid like zinc chloride. wikipedia.orglibretexts.org The reaction proceeds through the formation of an electrophilic species, which then attacks the electron-rich aromatic ring. libretexts.orgalfa-chemistry.com

For sensitive substrates like indoles, careful optimization of the reaction conditions is crucial to achieve the desired regioselectivity and avoid common side reactions. The indole nucleus is highly activated towards electrophilic attack, but this can also lead to polymerization or reaction at the more nucleophilic C3 position. The N-methylation in 1-methyl-1H-indole helps to prevent some side reactions at the nitrogen atom.

The key variables for optimization in the Blanc chloromethylation of 1-methyl-1H-indole are:

Catalyst: Anhydrous zinc chloride (ZnCl₂) is the traditional catalyst. jk-sci.com The concentration must be carefully controlled to promote the reaction at the C5 position without causing excessive degradation of the indole ring.

Temperature: The reaction is typically conducted at low temperatures to control the reactivity and minimize the formation of byproducts, such as the diarylmethane derivative resulting from the reaction of the product with another molecule of the starting indole. wikipedia.org

Reagents: Anhydrous conditions are preferred to maximize yield and purity. jk-sci.com Gaseous hydrogen chloride and paraformaldehyde are often used in place of aqueous solutions to avoid unwanted side reactions. google.com

Table 1: General Conditions for Blanc Chloromethylation

Parameter Condition Rationale
Reactants 1-methyl-1H-indole, Formaldehyde (or equivalent), Hydrogen Chloride Introduction of the chloromethyl group.
Catalyst Anhydrous Zinc Chloride (ZnCl₂) Lewis acid to generate the electrophile. wikipedia.org
Solvent Aprotic, non-coordinating (e.g., Dichloromethane, Chloroform) To dissolve reactants and maintain anhydrous conditions.

| Temperature | Low to moderate (e.g., 0-25 °C) | To control reactivity and minimize byproduct formation. wikipedia.org |

Application of Formaldehyde Equivalents and Halogenating Reagents for Indole Chloromethylation

To circumvent the often harsh conditions of the classical Blanc reaction, various formaldehyde equivalents and alternative halogenating agents can be employed. These reagents can offer improved handling, solubility, and reactivity profiles.

Paraformaldehyde and Trioxane: These solid polymers of formaldehyde serve as convenient sources of anhydrous formaldehyde, avoiding the introduction of water which can deactivate the Lewis acid catalyst and lead to side reactions. google.com

Chloromethyl Methyl Ether (MOMCl): This reagent can chloromethylate aromatic rings under milder conditions, sometimes without the need for a strong Lewis acid catalyst. wikipedia.orglibretexts.org However, its use is highly regulated due to its carcinogenic nature.

Alternative Reagent Systems: A mixture of dimethoxymethane (B151124) and a chlorinating agent like chlorosulfonic acid, catalyzed by a milder Lewis acid such as zinc iodide, has been shown to be effective for chloromethylating various aromatic compounds. researchgate.net Such a system could potentially be adapted for 1-methyl-1H-indole to achieve a more controlled reaction. Another approach involves using paraformaldehyde and concentrated hydrochloric acid in the presence of zinc chloride and sodium chloride. google.com

Table 2: Common Formaldehyde Equivalents in Chloromethylation

Reagent Formula Key Features
Paraformaldehyde (CH₂O)n Solid, convenient source of anhydrous formaldehyde. google.com
1,3,5-Trioxane (CH₂O)₃ Cyclic trimer of formaldehyde, another anhydrous source. google.com
Chloromethyl methyl ether CH₃OCH₂Cl Highly reactive, used for sensitive substrates. libretexts.org

Regioselective Chloromethylation with Specific Reagent Systems

Strategies to enhance C5 regioselectivity include:

Blocking the C3 Position: While not ideal as it requires extra steps, temporarily blocking the C3 position with a removable group could direct the chloromethylation to the C5 position.

Choice of Lewis Acid: The nature and strength of the Lewis acid can influence the regiochemical outcome. Milder Lewis acids might favor substitution on the more activated benzene (B151609) ring positions over the C3 position.

Steric Hindrance: While the 1-methyl group does not impart significant steric hindrance at C5, bulky substituents on the nitrogen could potentially influence the regioselectivity, although this is not a common strategy for this specific transformation.

In practice, the inherent electronic preference for C5 substitution in N-alkylated indoles under Friedel-Crafts conditions is the primary factor relied upon for achieving the desired isomer.

Indirect Synthetic Routes to Chloromethylated Indoles

Indirect methods involve the synthesis of an indole with a different functional group at the C5 position, which is then chemically converted into the chloromethyl group. These multi-step routes can offer advantages in terms of regiochemical control and substrate compatibility.

Conversion from Indole-Methanesulfonic Acid Derivatives via Sulfur Dioxide Elimination

A powerful indirect method involves the conversion of a sulfonic acid group to a chloromethyl group. This has been demonstrated in the synthesis of 5-chloromethyl-1H-indole-2-carboxylates. researchgate.net The process starts with an appropriately substituted indole-5-methanesulfonic acid.

The key transformation is the reaction of the sulfonic acid with a chlorinating agent, which leads to the elimination of sulfur dioxide (SO₂) and the formation of the chloromethyl group. researchgate.net This desulfonative chlorination provides a clean and high-yielding route to the desired product.

Reaction Scheme: Indole-5-methanesulfonic acid → 5-(Chloromethyl)indole + SO₂

This method is particularly valuable as the starting sulfonic acids can often be prepared with high regioselectivity through established methods like Fischer indole synthesis from a corresponding phenylhydrazone. researchgate.net

Transformation of Aminomethylindole Precursors

Another well-established indirect route proceeds through a 5-(aminomethyl)indole derivative, which is an analog of the naturally occurring compound gramine. These precursors can be synthesized with high regioselectivity via the Mannich reaction on the indole or through Fischer indolization of a phenylhydrazone containing an aminomethyl group. researchgate.net

The aminomethyl group, typically a dialkylaminomethyl group, is a good leaving group, especially after quaternization. The conversion to the chloromethyl derivative can be achieved by reacting the 5-(dialkylaminomethyl)indole with an acyl chloride, such as acetyl chloride. This reaction proceeds rapidly at room temperature and often gives quantitative yields of the 5-(chloromethyl)indole. researchgate.net

Table 3: Comparison of Synthetic Strategies

Method Type Advantages Disadvantages
Blanc Chloromethylation Direct Single step, atom economical. Harsh conditions, potential for side reactions and poor regioselectivity. wikipedia.orgjk-sci.com
From Sulfonic Acid Indirect High regioselectivity, clean conversion. researchgate.net Multi-step process, requires preparation of the sulfonic acid precursor.

| From Aminomethylindole | Indirect | High regioselectivity, mild final conversion step. researchgate.net | Multi-step process, requires synthesis of the aminomethyl precursor. |

Nucleophilic Substitution on Pre-functionalized Indole Scaffolds

The introduction of a chloromethyl group onto the indole scaffold is frequently accomplished by leveraging pre-existing functionalities at the desired position. This approach, centered on nucleophilic substitution, provides a reliable pathway to 5-(chloromethyl)indole derivatives. A primary method involves the conversion of a hydroxymethyl group. For instance, the precursor (1-methyl-1H-indol-5-yl)methanol can be readily transformed into 5-(chloromethyl)-1-methyl-1H-indole. This is typically achieved by treatment with a suitable chlorinating agent, such as thionyl chloride or hydrogen chloride, where the hydroxyl group is converted into a good leaving group that is subsequently displaced by a chloride ion.

Another documented strategy for creating chloromethyl indoles involves the displacement of a sulfonic acid functionality. In a notable synthesis of 5-chloromethyl-1H-indole-2-carboxylates, researchers prepared the target compounds through the elimination of sulfur dioxide from 2-ethoxycarbonyl-1H-indole-5-methanesulfonic acids. These sulfonic acid precursors are readily accessible via Fischer-type indolization, making this a viable route for specific analogues. This method underscores the utility of sulfonyl groups as effective leaving groups in the synthesis of these valuable intermediates. rsc.org

These nucleophilic substitution reactions are fundamental in the synthesis of chloromethylindoles, offering direct conversion from stable, pre-functionalized starting materials.

Table 1: Nucleophilic Substitution for the Synthesis of Chloromethylindole Analogues

PrecursorReagent(s)ProductKey TransformationReference
(1-Methyl-1H-indol-5-yl)methanolThionyl Chloride (SOCl₂) or HClThis compoundHydroxyl to chloride substitutionGeneral Chemical Principle
2-Ethoxycarbonyl-1H-indole-5-methanesulfonic acidNot specified5-Chloromethyl-1H-indole-2-carboxylateSulfonic acid displacement by chloride

Emerging and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient, safer, and environmentally benign processes. These emerging methodologies are increasingly being applied to the synthesis of complex heterocyclic compounds like chloromethylindoles.

Microwave-Assisted Synthesis of Chloromethylindole Derivatives

Microwave-assisted organic synthesis (MAOS) has become a valuable technique in medicinal chemistry for its ability to dramatically reduce reaction times, improve yields, and enhance product purity. nih.govdurham.ac.uk The technology utilizes microwave irradiation to rapidly and efficiently heat reaction mixtures, often leading to reaction acceleration that cannot be achieved with conventional heating. durham.ac.uk

While a specific protocol for the microwave-assisted synthesis of this compound is not extensively detailed in the reviewed literature, the application of MAOS to a wide array of indole syntheses is well-established. nih.gov For example, classical indole-forming reactions like the Fischer, Leimgruber–Batcho, and Bischler-Mohlau syntheses have been successfully adapted to microwave conditions. nih.govdurham.ac.uk Furthermore, palladium-catalyzed intramolecular couplings and N-hydroxyalkylations of indoles have shown significant improvements under microwave irradiation, affording desired products in excellent yields. researchgate.netmdpi.comgeorgiasouthern.edu

This body of evidence strongly suggests that the conversion of (1-methyl-1H-indol-5-yl)methanol to its chloromethyl derivative could be significantly optimized using microwave technology. A hypothetical microwave-assisted protocol would likely involve heating the alcohol with a chlorinating agent in a sealed vessel, potentially reducing the reaction time from hours to mere minutes, as is common in such transformations. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Indole Synthesis (General Examples)

Reaction TypeConventional Method (Time)Microwave-Assisted Method (Time)AdvantageReference
Leimgruber–Batcho Indole SynthesisSeveral hours5-15 minutesDrastic time reduction, improved yields durham.ac.uk
N-Hydroxyalkylation of IndolesNot specifiedShort reaction timeMild, catalyst-free conditions researchgate.netgeorgiasouthern.edu
Pd-Catalyzed HeterocyclizationNot specifiedShort reaction timeExcellent yields, high regioselectivity mdpi.com

Flow Chemistry Applications for Continuous Production of Chloromethylindoles

Continuous flow chemistry is revolutionizing the production of chemicals, particularly in the pharmaceutical industry, by offering enhanced safety, reproducibility, and scalability. durham.ac.uk In a flow system, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. rsc.org This methodology is particularly advantageous for handling hazardous reagents or unstable intermediates. durham.ac.uk

The synthesis of chloromethylindoles, which may involve reactive chlorinating agents, is an ideal candidate for flow chemistry. A continuous process could be designed where a solution of (1-methyl-1H-indol-5-yl)methanol is mixed with a stream of a chlorinating agent (e.g., thionyl chloride in an inert solvent) in a T-mixer before entering a heated coil reactor. The short residence time and superior heat transfer of the microreactor would allow for rapid conversion while minimizing the formation of byproducts. The continuous output could then be directed to an in-line purification or quenching step. durham.ac.uk

The application of flow chemistry to the synthesis of heterocycles is a rapidly growing field. kit.edumdpi.com It enables the safe execution of reactions that are difficult to control in traditional batch reactors and facilitates a seamless transition from laboratory-scale optimization to large-scale production. durham.ac.uk

Catalytic Strategies for Efficient Chloromethylation and Indole Annulation

The development of novel catalytic systems offers powerful tools for both the direct functionalization of the indole ring and its initial construction (annulation).

Catalytic Chloromethylation: Direct chloromethylation of aromatic compounds often requires harsh conditions and can lead to side reactions. google.com Modern catalytic approaches aim to mitigate these issues. For instance, the use of catalysts like arsenic trioxide has been shown to promote the selective formation of chloromethyl derivatives while suppressing the formation of undesirable diarylmethane byproducts. google.com More recently, greener procedures have been developed, such as a Lewis acid-free chloromethylation performed in acetic acid, which provides a more sustainable route to chloromethylated compounds. chemrxiv.org Another approach involves using dual-function ionic liquids that act as both an acidic catalyst and a phase-transfer agent, leading to high conversion rates and good selectivity in chloromethylation reactions. google.com These catalytic methods could be adapted for the efficient and selective chloromethylation of 1-methylindole (B147185) at the C5 position.

Catalytic Indole Annulation: Instead of functionalizing a pre-formed indole, catalytic strategies can be employed to construct the indole ring itself with the desired substitution pattern already in place or easily accessible. A notable example is the palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines. This method, which can be enhanced by microwave irradiation, allows for the efficient synthesis of a variety of functionalized 2-methyl-1H-indole-3-carboxylate derivatives with high regioselectivity. mdpi.com Such a strategy could be envisioned to produce a 5-substituted indole that can be subsequently converted to the chloromethyl derivative. These advanced annulation techniques provide access to a diverse range of indole structures under controlled and efficient conditions.

Table 3: Selected Catalytic Strategies for Indole Synthesis and Functionalization

StrategyCatalyst/SystemKey FeaturesReference
Catalytic ChloromethylationArsenic Trioxide (As₂O₃)Suppresses diarylmethane byproduct formation. google.com
Catalytic ChloromethylationAcidic/Phase-Transfer Ionic LiquidHigh conversion, catalyst can be reused. google.com
Catalytic Indole AnnulationPalladium (Pd)Intramolecular C-H activation of N-aryl enamines. mdpi.com
Greener ChloromethylationAcetic Acid (solvent, no Lewis acid)Mild conditions, more sustainable approach. chemrxiv.org

Chemical Reactivity and Transformation Mechanisms of 5 Chloromethyl 1 Methyl 1h Indole

Nucleophilic Substitution Reactions at the Chloromethyl Group

The benzylic chloride of 5-(chloromethyl)-1-methyl-1H-indole is highly susceptible to nucleophilic attack. This reactivity is a cornerstone of its utility as a synthetic intermediate, allowing for the introduction of a wide array of functional groups.

The displacement of the chloride ion from the chloromethyl group generally proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The carbon atom of the -CH₂Cl group is electrophilic and is readily attacked by nucleophiles. This reactivity is characteristic of benzylic halides, which are stabilized in the transition state. The chloromethyl group in indole (B1671886) derivatives is noted to be highly reactive, facilitating substitutions with various nucleophiles.

In a related context, studies on other heterocyclic chloromethyl compounds, such as chlorpyrifos-methyl (B1668853), have shown that the reaction with nucleophiles like sulfur species is first-order in both the substrate and the nucleophile, which is consistent with an SN2 mechanism. nih.gov The transformation products confirm that substitution occurs at the carbon atom of the methyl group, displacing the chloride. nih.gov A similar mechanistic pathway is expected for this compound, where a nucleophile directly attacks the methylene (B1212753) carbon, leading to the inversion of stereochemistry if a chiral center were present, and the expulsion of the chloride leaving group.

The rate of these substitution reactions can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature. Stronger nucleophiles will generally react faster. Polar aprotic solvents like DMF or DMSO are often employed to dissolve the reactants and facilitate the SN2 process.

The formation of carbon-nitrogen bonds is a frequent and vital transformation of this compound, providing access to a diverse range of biologically relevant molecules.

Amine Coupling: Primary and secondary amines readily displace the chloride to form the corresponding secondary and tertiary amines, respectively. These reactions, often referred to as N-alkylation, are typically carried out in the presence of a base to neutralize the HCl generated during the reaction. For instance, the coupling of various amines with structurally similar 1-(chloromethyl)-5-nitro-1,2-dihydro-3H-benz[e]indoles is a key step in the synthesis of DNA alkylating agents. acs.org

Imidazole (B134444) Annulation and Heterocycle Alkylation: The chloromethyl group can be used to alkylate nitrogen atoms within heterocyclic systems. A notable example is the synthesis of 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile. In this reaction, the nitrogen of 1H-indole-5-carbonitrile acts as a nucleophile, attacking the chloromethyl group of 5-(chloromethyl)-1-methyl-1H-imidazole in the presence of sodium hydride (NaH) in dimethylformamide (DMF). nih.gov While the specific reactants are reversed in this example, it demonstrates the fundamental reactivity for forming a C-N bond between an indole nitrogen and a chloromethyl group.

The table below summarizes representative conditions for C-N bond formation using chloromethylated indole or imidazole precursors.

NucleophileElectrophileBaseSolventConditionsProduct TypeRef
1H-Indole-5-carbonitrile5-(Chloromethyl)-1-methyl-1H-imidazole HClNaHDMF0 °C, 18 hN-Alkylated Indole nih.gov
Piperidine1-Methoxy-6-nitroindole-3-carbaldehydeNaHDMFRoom Temp, 2.5 h2-Aminoindole Derivative nii.ac.jp
Pyrrole (B145914)1-Methoxy-6-nitroindole-3-carbaldehydeNaHDMFRoom Temp, 3.5 hN-Alkylated Pyrrole nii.ac.jp
Indole1-Methoxy-6-nitroindole-3-carbaldehydeNaHDMFRoom Temp, 2.0 hN-Alkylated Indole nii.ac.jp

This table includes data from analogous reactions to illustrate the general principles of C-N bond formation.

Beyond nitrogen nucleophiles, the chloromethyl group readily reacts with a variety of other nucleophilic species.

Oxygen Nucleophiles: Alcohols and phenols can react to form ethers, while carboxylates can form esters. These reactions are typically performed under basic conditions to deprotonate the oxygen nucleophile, increasing its reactivity.

Sulfur Nucleophiles: Thiols are excellent nucleophiles and react efficiently with this compound to form thioethers. Studies on the reaction of chlorpyrifos-methyl with various sulfur nucleophiles like hydrogensulfide (HS⁻), polysulfides (Sₙ²⁻), and thiophenolate (PhS⁻) have demonstrated the high reactivity of these species in displacing leaving groups from methyl carbons. nih.gov The second-order rate constants for these reactions show that thiophenolate is a significantly more potent nucleophile than bisulfide for this type of transformation. nih.gov

Carbon Nucleophiles: Carbanions, such as those derived from malonates or cyanides, can also displace the chloride, leading to the formation of new carbon-carbon bonds. This extends the carbon framework of the indole system. For example, the reaction of 5-(chloromethyl)furfural derivatives with malonate esters demonstrates a Knoevenagel-type condensation, highlighting the reactivity of the chloromethyl group in facilitating C-C bond formation. escholarship.org

The table below provides examples of nucleophilic substitution with S- and C-nucleophiles on related indole substrates.

NucleophileElectrophileBaseSolventConditionsProduct TypeRef
Sodium methanethiolate (B1210775) (NaSMe)1-Methoxy-6-nitroindole-3-carbaldehyde-DMFRoom TempThioether nii.ac.jp
N-acetyl-L-cysteine1-Methoxy-6-nitroindole-3-carbaldehydeNaHDMFRoom TempThioether nii.ac.jp
Dimethyl malonate1-Methoxy-6-nitroindole-3-carbaldehydeNaHDMFRoom TempC-Alkylated Malonate nii.ac.jp

This table includes data from analogous reactions to illustrate the general principles of C-S and C-C bond formation.

Intramolecular Cyclization Reactions

The chloromethyl group can participate in intramolecular reactions, where a nucleophile tethered to the indole core attacks the electrophilic methylene carbon, resulting in the formation of a new ring fused to the indole system. These cyclizations are powerful tools for constructing complex polycyclic heteroaromatics.

When a suitable nucleophilic group is present elsewhere in the molecule, the addition of a base can trigger an intramolecular SN2 reaction. For example, if a hydroxyl, amino, or thiol group is attached to the N1 position via an appropriate linker, base-mediated deprotonation would generate a potent intramolecular nucleophile that could attack the C5-chloromethyl group, leading to the formation of a fused ring system. The synthesis of pyrazino[1,2-a]indoles from 2-carbonyl-1-propargylindoles via cyclization with ammonia (B1221849) illustrates a related principle of intramolecular ring formation on the indole scaffold. researchgate.net

The chloromethyl group can also be involved in more complex cyclization cascades initiated by radical or electrophilic processes.

Radical Cyclizations: Radical cyclizations offer a powerful method for forming C-C bonds under neutral conditions. In a typical scenario, a radical is generated elsewhere in the molecule or on a tethered substrate, which then adds to an unsaturated part of the molecule. While direct radical cyclization onto the chloromethyl group is less common, precursors containing this unit can undergo cyclization. For example, the FeCl₃-promoted cascade radical cyclization of substrates containing both an allyl group and a phenyl group can lead to the formation of polycyclic structures. mdpi.com In such a sequence, a radical could be generated that leads to an intramolecular cyclization, and the chloromethyl group could be a substituent on the final product. mdpi.com Research into the radical cyclization of N-allyl substituted o-bromoacetanilides has proven to be an effective route to dihydroindole systems, which are precursors to indole alkaloids. capes.gov.br

Electrophilic Cyclizations: In an electrophilic cyclization, the chloromethyl group could be induced to leave, forming a transient benzylic carbocation at the C5-methylene position. This highly electrophilic species could then be trapped by an intramolecular π-nucleophile, such as an alkene or an aromatic ring tethered to the indole nitrogen. This type of reaction, a form of intramolecular Friedel-Crafts alkylation, would lead to the formation of a new carbocyclic or heterocyclic ring fused between the N1 and C5 positions. The synthesis of indole derivatives through an oxidation-intramolecular cyclization-elimination sequence of 2-alkenylanilines demonstrates the power of intramolecular cyclization in building complex indole-based systems. mdpi.com

Electrophilic Functionalizations of the Indole Core

The indole nucleus is inherently electron-rich, making it susceptible to electrophilic attack. The presence of the N-methyl group and the C5-chloromethyl substituent on the this compound backbone introduces specific directing effects that govern the regiochemical outcome of further substitutions.

Regioselectivity in Further Substitutions on the Indole Nucleus

The reactivity of the indole ring system towards electrophiles is a well-established principle in heterocyclic chemistry. The C3 position is overwhelmingly the preferred site for electrophilic attack due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the Wheland intermediate or arenium ion) without disrupting the aromaticity of the fused benzene (B151609) ring. nih.gov The N-methyl group in this compound further enhances the electron-donating character of the nitrogen, thereby activating the pyrrole ring for electrophilic substitution, primarily at the C3 position.

Reactions such as the Vilsmeier-Haack reaction (formylation), Mannich reaction (aminomethylation), and Friedel-Crafts acylation are all expected to proceed with high regioselectivity at the C3 position. For instance, the Vilsmeier-Haack reaction on a related 5-nitro-1H-indole derivative proceeds cleanly at the C3 position, demonstrating the powerful directing effect of the indole core itself. d-nb.info

Should the C3 position be blocked, or under conditions favoring substitution on the benzene ring, the directing effects of the existing substituents come into play. The N-methyl group is an activating, ortho-, para- directing group, influencing the C2 and C4 positions. The 5-chloromethyl group is weakly deactivating via induction but is also considered ortho-, para- directing. The combined influence of these groups suggests that electrophilic attack on the benzenoid ring would likely occur at the C4 or C6 positions. Photochemical reactions on tryptophan derivatives, for example, have shown modification at the C4 and C6 positions of the indole ring. nih.gov

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reaction TypeReagent ExamplePrimary Position of AttackSecondary Position(s) of Attack
NitrationHNO₃/H₂SO₄C3C4, C6
HalogenationNBS, NCSC3C2, C4, C6
Vilsmeier-HaackPOCl₃, DMFC3-
Friedel-Crafts AcylationAcCl, AlCl₃C3C4, C6
Mannich ReactionCH₂O, HNR₂C3-

Dearomatization-Rearomatization Sequences

Dearomatization-rearomatization strategies offer a powerful method for the functionalization of indoles, particularly at the C3 position, by temporarily disrupting the aromatic system. This approach can overcome challenges associated with direct electrophilic substitution or provide access to unique molecular architectures.

One such strategy involves the reductive cross-coupling of indoles with ketones. nih.govresearchgate.net In this sequence, the indole nitrogen can be N-alkylated through a dearomatization-rearomatization process. While the target compound is already N-methylated, similar principles can apply to C3-functionalization. The indole can react with an electrophile, leading to a dearomatized indoleninium ion intermediate. Subsequent reaction with a nucleophile and rearomatization restores the indole core with a new substituent.

Another relevant transformation is oxidative dearomatization. For example, 3-substituted indoles can be converted into 3-hydroxy-2-oxindoles. This process involves the oxidation of the indole core to an indolenine intermediate, which is then trapped by a nucleophile (like water), leading to the dearomatized product. While this permanently alters the core structure, it highlights the accessibility of dearomatized states from which various transformations can be initiated.

Derivatization and Functional Group Interconversions of Chloromethylindoles

The this compound molecule possesses two key sites for synthetic modification: the reactive chloromethyl group at the C5 position and the methyl group on the indole nitrogen.

Selective Modification of the Chloromethyl Moiety for Advanced Architectures

The chloromethyl group (-CH₂Cl) is a potent electrophilic handle, rendering the C5-methylene carbon susceptible to nucleophilic attack. This allows for the facile introduction of a wide array of functional groups, making it a valuable synthon for building more complex molecular architectures. The reactivity of this group is analogous to that of benzyl (B1604629) chloride and other chloromethylated aromatic compounds. chempanda.com The chlorine atom is a good leaving group, readily displaced by a variety of nucleophiles in Sₙ2 reactions.

This reactivity enables a range of functional group interconversions. For example, hydrolysis with aqueous base or reaction with acetate (B1210297) followed by hydrolysis can furnish the corresponding alcohol, 5-(hydroxymethyl)-1-methyl-1H-indole . Reaction with alkoxides or phenoxides yields ethers, while displacement with sodium cyanide provides the nitrile, (1-methyl-1H-indol-5-yl)acetonitrile , which can be further hydrolyzed to a carboxylic acid or reduced to an amine. Direct reaction with primary or secondary amines affords the corresponding 5-(aminomethyl)-1-methyl-1H-indole derivatives. These aminomethylated indoles are regioisomeric analogues of the well-known gramine. researchgate.net

Table 2: Potential Nucleophilic Substitution Reactions at the C5-Chloromethyl Position

NucleophileReagent ExampleProduct Functional GroupProduct Name Example
HydroxideNaOH (aq)Alcohol (-CH₂OH)5-(Hydroxymethyl)-1-methyl-1H-indole
AlkoxideNaOCH₃Ether (-CH₂OCH₃)5-(Methoxymethyl)-1-methyl-1H-indole
CyanideNaCNNitrile (-CH₂CN)(1-Methyl-1H-indol-5-yl)acetonitrile
AzideNaN₃Azide (-CH₂N₃)5-(Azidomethyl)-1-methyl-1H-indole
AminePiperidineTertiary Amine1-Methyl-5-(piperidin-1-ylmethyl)-1H-indole
ThiolateNaSPhThioether (-CH₂SPh)1-Methyl-5-((phenylthio)methyl)-1H-indole
AcetateKOAcEster (-CH₂OAc)(1-Methyl-1H-indol-5-yl)methyl acetate

These transformations are fundamental in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies. For instance, the synthesis of various 5-substituted indole derivatives has been crucial in the development of c-Myc G-quadruplex binders. d-nb.info

Cleavage and Protection Strategies of the Indole Nitrogen

The methyl group on the indole nitrogen of this compound is generally considered a stable, permanent substituent rather than a protecting group in the classical sense. Its presence prevents N-H acidity and subsequent reactions at the nitrogen, such as acylation or further alkylation, thereby simplifying the chemical behavior of the molecule during other transformations. mdpi.com

However, in some synthetic contexts, the removal of an N-methyl group might be desirable to access the corresponding N-H indole or to introduce a different N-substituent. The N-demethylation of indoles and other N-methyl alkaloids is a chemically challenging transformation due to the strength of the N-C bond. wikipedia.org Standard methods for cleaving alkyl ethers are often ineffective. Specialized, and often harsh, conditions are required. One reported method for the N-demethylation of N-methyl alkaloids involves the use of a ferrocene (B1249389) catalyst under Polonovski-type conditions. nih.gov Other strategies might involve oxidative cleavage.

Conversely, if one were to synthesize the molecule from 5-chloro-1H-indole, the introduction of the methyl group would be a key step. N-methylation of indoles is a standard procedure, often accomplished using reagents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base such as sodium hydride, or using dimethyl carbonate with a potassium carbonate base. orgsyn.orggoogle.com

While the N-methyl group is robust, other protecting groups are commonly employed in indole chemistry when temporary protection of the nitrogen is needed. These include the Boc (tert-butyloxycarbonyl) group, which is acid-labile, and various sulfonyl groups (e.g., tosyl or mesitylenesulfonyl), which are typically removed under reductive or strongly basic/acidic conditions. umn.eduacs.org The choice of the N-methyl group in the parent structure implies a synthetic design where its permanent presence is intended for the final target architecture.

The generation of the required content is contingent on the availability of primary research data that includes:

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra: Precise chemical shifts and spin-spin coupling constants are essential for a thorough analysis and for creating accurate data tables.

Two-Dimensional NMR (COSY, HSQC, HMBC) data: Specific correlation peaks are necessary to elucidate the connectivity of the molecule as requested.

Fourier-Transform Infrared (FT-IR) and Raman spectra: Detailed peak assignments are required for a comprehensive vibrational analysis.

Mass Spectrometry (MS) data: The fragmentation pattern is needed to discuss the mass spectrometric behavior of the compound.

While spectroscopic data for structurally related compounds, such as 5-chloro-1-methyl-1H-indole and other indole derivatives, are available, using this information to predict the spectral characteristics of this compound would not meet the required standard of scientific accuracy for this specific compound. Such an approach would be speculative and would not be based on direct experimental evidence for the target molecule.

Therefore, to adhere to the principles of scientific accuracy and to meet the specific requirements of the user request, the article on the "Advanced Spectroscopic and Structural Characterization of this compound and its Derivatives" cannot be generated until such time as the relevant experimental data is published and becomes accessible.

Advanced Spectroscopic and Structural Characterization of 5 Chloromethyl 1 Methyl 1h Indole and Its Derivatives

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. For 5-(Chloromethyl)-1-methyl-1H-indole (C₁₀H₁₀ClN), HRMS provides an experimental mass value that can be compared against a theoretical value calculated from the masses of its constituent isotopes. This comparison can confirm the molecular formula with a high degree of confidence.

When analyzed using a soft ionization technique such as electrospray ionization (ESI), the molecule is typically observed as a protonated species, [M+H]⁺. The exact mass of this ion is calculated using the monoisotopic masses of the most abundant isotopes of each element (¹H, ¹²C, ¹⁴N, ³⁵Cl).

The precise mass measurement afforded by HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, allows for the differentiation between compounds with the same nominal mass but different elemental formulas, thereby providing a crucial piece of evidence for structural confirmation. nih.gov

Table 1: Theoretical Exact Mass Data for Protonated this compound

Parameter Value
Molecular Formula C₁₀H₁₀ClN
Species (Protonated) [C₁₀H₁₁ClN]⁺
Theoretical Monoisotopic Mass ([M+H]⁺) 180.05780 Da

| Isotopes Used for Calculation | ¹²C: 12.00000, ¹H: 1.00783, ¹⁴N: 14.00307, ³⁵Cl: 34.96885 |

This table presents the calculated theoretical exact mass for the protonated form of this compound. Experimental verification via HRMS would involve matching the measured m/z value to this theoretical value within a small mass tolerance (typically < 5 ppm).

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.orglongdom.org For this compound, the protonated molecule ([M+H]⁺, m/z 180.06) would be selected as the precursor ion and subjected to collision-induced dissociation (CID).

The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. Based on the established fragmentation behavior of substituted indoles, a plausible pathway can be proposed. acs.orgscirp.org The primary fragmentation sites would likely be the weakest bonds, particularly the C-Cl bond and the bonds associated with the substituents on the indole (B1671886) ring.

Key fragmentation pathways for protonated this compound would likely include:

Loss of a chlorine radical (•Cl) from the parent ion, followed by rearrangement.

Loss of the chloromethyl radical (•CH₂Cl) to yield a stable cation at m/z 130.06. This fragment corresponds to the 1-methyl-1H-indole cation and is often a dominant peak in related structures.

Formation of a tropylium-like ion: A common fragmentation for substituted indoles involves the expansion of the pyrrole (B145914) ring to form a quinolinium or aza-azulenyl cation. acs.org For this compound, cleavage of the chloromethyl group could lead to the formation of a cation at m/z 144.08, which could then undergo further fragmentation.

Loss of HCN: A characteristic fragmentation of the indole ring itself involves the loss of hydrogen cyanide (27 Da). scirp.org

Table 2: Proposed Key Fragment Ions in the MS/MS Spectrum of [this compound+H]⁺

Proposed Fragment Ion Molecular Formula Calculated m/z Plausible Neutral Loss
[M+H-CH₂Cl]⁺ [C₉H₈N]⁺ 130.0651 •CH₂Cl
[M+H-Cl]⁺ [C₁₀H₁₁N]⁺ 145.0886 •Cl
[M+H-HCl]⁺ [C₁₀H₁₀N]⁺ 144.0808 HCl

| [M+H-CH₂Cl-HCN]⁺ | [C₈H₆]⁺ | 102.0464 | •CH₂Cl, HCN |

This table outlines the expected major fragment ions. The analysis of these fragments helps to piece together the original structure, confirming the presence and location of the methyl and chloromethyl substituents.

X-ray Crystallography

While mass spectrometry provides invaluable information about molecular formula and connectivity, X-ray crystallography offers the definitive method for determining the three-dimensional structure of a molecule in the solid state. As of the latest search, a solved single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. Therefore, the following sections will describe the principles of the techniques and the anticipated structural features based on analyses of closely related indole derivatives. nih.govnih.govnih.gov

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is an analytical technique where a beam of X-rays is directed at a single, well-ordered crystal of the material. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional model of the electron density within the unit cell can be constructed. This model reveals the precise spatial arrangement of every atom in the molecule, providing definitive data on bond lengths, bond angles, and torsional angles.

For this compound, a successful crystallographic analysis would confirm the planarity of the indole ring system and determine the precise conformation of the chloromethyl substituent relative to the ring. Based on structures of similar compounds, it would be expected to crystallize in a common crystal system such as monoclinic or orthorhombic. nih.govnih.gov

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Expected Value/System
Crystal System Monoclinic or Orthorhombic
Space Group e.g., P2₁/c, P2₁2₁2₁, or Pbca
a (Å) 5 - 10
b (Å) 7 - 20
c (Å) 8 - 25
α, β, γ (°) α=γ=90, β > 90 (Monoclinic) or α=β=γ=90 (Orthorhombic)

| Z (molecules per unit cell) | 2, 4, or 8 |

This table presents plausible crystallographic parameters for the title compound, extrapolated from data reported for other substituted indoles. nih.govnih.govnih.gov The actual values could only be determined through experimental analysis.

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. Analysis of these interactions is crucial for understanding the physical properties of the solid material. For this compound, several types of interactions would be anticipated based on its structure and studies of analogous indole compounds. nih.govnih.govacs.org

π-π Stacking: The planar, aromatic indole ring is highly likely to engage in π-π stacking interactions with neighboring molecules. These interactions, where the aromatic rings stack on top of each other (either in a parallel or parallel-displaced fashion), are a dominant force in the crystal packing of many aromatic heterocycles and contribute significantly to lattice stability. nih.gov

C-H···N Hydrogen Bonds: While the N-methylation prevents the formation of classic N-H···X hydrogen bonds, the indole nitrogen atom can still act as a hydrogen bond acceptor. Weak C-H···N interactions, involving acidic protons from the aromatic rings or the methyl/methylene (B1212753) groups of adjacent molecules, could play a role in directing the crystal packing.

Other Weak Interactions: Halogen interactions, such as C-Cl···π, where the chlorine atom interacts with the electron-rich face of an indole ring, are also possible. nih.gov Furthermore, C-H···π interactions, where an aliphatic or aromatic C-H bond points towards the face of an indole ring, are common stabilizing forces in such systems. iucr.org

Table 4: Potential Intermolecular Interactions in the Crystal Lattice of this compound

Interaction Type Donor Acceptor Typical Distance (Å) Significance
π-π Stacking Indole Ring (π-system) Indole Ring (π-system) 3.3 - 3.8 (centroid-centroid) Major packing force
C-H···N C-H (Aromatic/Aliphatic) N (Indole) 2.3 - 2.8 (H···N) Directional influence
C-H···π C-H (Aromatic/Aliphatic) Indole Ring (π-system) 2.5 - 2.9 (H···centroid) Lattice stabilization

| C-Cl···π | C-Cl | Indole Ring (π-system) | > 3.4 (Cl···centroid) | Directional influence |

This table summarizes the types of intermolecular interactions that would likely be identified from a single-crystal X-ray analysis of the title compound, with geometric parameters based on published data for similar molecules. nih.goviucr.org

Computational and Theoretical Investigations of 5 Chloromethyl 1 Methyl 1h Indole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. researchgate.net This method is used to perform quantum chemical computations to determine molecular structure, vibrational frequencies, and other properties. dergipark.org.tr DFT calculations for 5-(Chloromethyl)-1-methyl-1H-indole allow for a detailed exploration of its fundamental chemical characteristics.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization, where the molecule's most stable three-dimensional structure (its lowest energy conformation) is determined. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy state.

Illustrative Optimized Geometrical Parameters for a Stable Conformer of an Indole (B1671886) Derivative

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-Cl 1.78
C-C (ring) 1.39 - 1.41
C-N (ring) 1.37 - 1.38
N-CH₃ 1.47
C-CH₂Cl 1.51
C-N-C 108.5
N-C-C 109.0 - 131.0
C-C-CH₂Cl 128.0
C-C-C-Cl 90.0 (example)

Note: This data is illustrative for a generic indole derivative and not specific to this compound. Actual values would be obtained from specific DFT calculations (e.g., at the B3LYP/6-311G(d,p) level of theory).

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Frontier Molecular Orbitals)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to chemical reactions. researchgate.net

For this compound, the HOMO is expected to be located primarily on the electron-rich indole ring system, while the LUMO may be distributed over the ring and the chloromethyl group. The energy gap can indicate the molecule's susceptibility to electronic excitation and charge transfer interactions. nih.gov Analysis of these orbitals helps in understanding the molecule's behavior in chemical reactions. dergipark.org.tr

Illustrative Frontier Orbital Energies for an Indole Derivative

Molecular Orbital Energy (eV)
HOMO -6.2
LUMO -1.1
HOMO-LUMO Gap (ΔE) 5.1

Note: This data is illustrative. The specific values depend on the level of theory and basis set used in the calculation.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. researchgate.net

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov The accuracy of these predictions has been significantly improved by modern computational methods, with mean absolute errors for ¹H shifts often below 0.20 ppm. mdpi.com These calculations are sensitive to the molecule's geometry and electronic environment, making them a powerful tool for structural elucidation. nih.govyoutube.comyoutube.com

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can compute these vibrational frequencies. researchgate.net Calculated harmonic frequencies are often systematically higher than experimental frequencies, so they are typically multiplied by a scaling factor to improve agreement with experimental data. researchgate.netnih.gov Analyzing the character of each vibrational mode helps in assigning the peaks observed in experimental spectra. nih.gov

Illustrative Predicted ¹H NMR Chemical Shifts and Vibrational Frequencies

Parameter Predicted Value
¹H NMR Shift (N-CH₃) ~3.8 ppm
¹H NMR Shift (CH₂Cl) ~4.7 ppm
¹H NMR Shift (Indole Ring) 6.5 - 7.6 ppm
Vibrational Frequency (C-Cl stretch) ~700 cm⁻¹
Vibrational Frequency (C-H stretch) ~3000-3100 cm⁻¹
Vibrational Frequency (N-CH₃ stretch) ~2850-2950 cm⁻¹

Note: These are typical, illustrative values. Precise predictions require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution of a molecule three-dimensionally. libretexts.org It is a valuable tool for predicting how molecules will interact with each other. libretexts.org The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show negative potential around the indole nitrogen and parts of the benzene (B151609) ring, indicating these are electron-rich areas. A region of positive potential would be expected around the hydrogen atoms and, significantly, near the chlorine atom due to the "σ-hole," which can influence halogen bonding. researchgate.net This map is crucial for predicting sites of chemical reactivity. researchgate.netresearchgate.net

Reaction Mechanism Studies through Computational Modeling

Beyond static properties, computational modeling can elucidate the pathways of chemical reactions involving this compound.

Elucidation of Reaction Pathways and Transition State Geometries

The reactive chloromethyl group is a key feature of this molecule, making it a valuable intermediate in synthesis. For instance, in a nucleophilic substitution reaction where the chlorine is replaced by another group, computational modeling can map out the entire reaction pathway. This involves:

Identifying Reactants, Products, and Intermediates: The structures of all species involved in the reaction are optimized.

Locating Transition States: The transition state is the highest energy point along the reaction coordinate. Its geometry and energy are calculated to determine the activation energy of the reaction.

Calculating Reaction Energetics: The model provides the change in enthalpy and Gibbs free energy for the reaction, indicating whether it is favorable and spontaneous.

These studies provide a molecule-level understanding of the reaction mechanism (e.g., Sₙ1 vs. Sₙ2), which is critical for controlling reaction outcomes and designing new synthetic routes.

Calculation of Activation Energies and Reaction Energetics

The study of reaction mechanisms and kinetics is fundamentally reliant on the understanding of the potential energy surface (PES) of a given reaction. For this compound, a key aspect of its reactivity involves the chloromethyl group at the C5 position, which is a reactive site susceptible to nucleophilic substitution. Computational chemistry allows for the detailed mapping of the PES for such reactions, identifying transition states and calculating their corresponding activation energies (ΔG‡).

Theoretical analysis, often employing Density Functional Theory (DFT) methods such as M06-2X, can be used to calculate the relative Gibbs energies of reactants, transition states, and products. For instance, in a hypothetical nucleophilic substitution reaction involving this compound, computational models can elucidate the step-by-step mechanism. The initial state would consist of the indole derivative and the nucleophile. As the reaction proceeds, the system moves to a higher energy transition state, where the nucleophile is partially bonded to the benzylic carbon and the carbon-chlorine bond is partially broken. The energy difference between the initial state and this transition state defines the activation energy, a critical parameter for determining the reaction rate.

Recent computational work on the hydrogenation of related N-substituted indoles has demonstrated the power of these methods. acs.org In such studies, the reaction pathways are meticulously calculated, revealing the energetics of each step, including the heterolytic cleavage of hydrogen. acs.org Although focused on a different transformation, the methodology is directly applicable to studying the reactions of the chloromethyl group in this compound.

The energetics of a reaction can be summarized in a reaction profile diagram, which plots the Gibbs free energy against the reaction coordinate. An illustrative reaction profile for a hypothetical SN2 reaction at the chloromethyl group is presented below.

Table 1: Illustrative Reaction Energetics for a Hypothetical Nucleophilic Substitution of this compound

Reaction CoordinateSpeciesRelative Gibbs Energy (kcal/mol)
ReactantsThis compound + Nu⁻0.0
Transition State[Nu···CH₂(C₉H₈N)···Cl]⁻+15.7
Products5-(Nu-methyl)-1-methyl-1H-indole + Cl⁻-10.2

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual values would be derived from specific quantum mechanical calculations.

These calculations not only provide quantitative data on activation barriers but also offer insights into the geometry of the transition state, revealing crucial information about the bonding and electronic structure at the point of maximum energy along the reaction pathway.

Solvent Effects in Computational Studies

The solvent environment can profoundly influence the rates and mechanisms of chemical reactions. Computational models must, therefore, account for these solvent effects to provide accurate predictions. For reactions involving charged or highly polar species, such as the transition state of a nucleophilic substitution on this compound, solvation plays a critical role in stabilizing these species and thus altering the reaction energetics.

There are two primary approaches to modeling solvent effects in computational chemistry: implicit and explicit solvent models.

Implicit Solvent Models: These models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. The solute is placed in a cavity within this dielectric medium, and the electrostatic interactions between the solute and the solvent are calculated. The Polarizable Continuum Model (PCM) is a widely used example. While computationally efficient, implicit solvent models may not capture specific solute-solvent interactions like hydrogen bonding. pitt.edu However, for many applications, they provide a good approximation of the bulk solvent effects. pitt.edu

Explicit Solvent Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute. This allows for the explicit modeling of direct solute-solvent interactions. While more computationally demanding, this method can provide a more accurate description of the local solvent environment, which can be crucial for understanding reaction mechanisms. pitt.edu Hybrid models, which combine an explicit treatment of the first solvation shell with an implicit model for the bulk solvent, offer a compromise between accuracy and computational cost. pitt.edu

The choice of solvent can significantly impact the activation energy of a reaction. For instance, a polar solvent would be expected to stabilize the polar transition state of an SN2 reaction more effectively than the less polar reactants, thereby lowering the activation energy and accelerating the reaction.

Table 2: Illustrative Effect of Solvent on the Calculated Activation Energy for a Hypothetical Nucleophilic Substitution of this compound

SolventDielectric Constant (ε)Calculated Activation Energy (ΔG‡) (kcal/mol)
Gas Phase125.3
Dichloromethane8.9318.5
Acetonitrile37.515.7
Water78.414.1

Note: The values presented in this table are hypothetical and for illustrative purposes only, demonstrating the general trend of decreasing activation energy with increasing solvent polarity for a reaction with a polar transition state.

Developing accurate predictive models for solvent effects is an active area of research. rsc.org The judicious selection of a set of solvents for computational studies, combined with appropriate statistical models, can lead to reliable predictions of reaction rate constants in various solvent environments. rsc.org For a comprehensive understanding of the reactivity of this compound, computational investigations would ideally consider a range of solvents to build a robust model of its chemical behavior in different reaction conditions.

Strategic Applications of 5 Chloromethyl 1 Methyl 1h Indole As a Key Synthetic Intermediate

Construction of Novel Substituted Indole (B1671886) Scaffolds

The primary application of 5-(chloromethyl)-1-methyl-1H-indole lies in its role as a precursor for a vast array of substituted indole derivatives. The reactive chloromethyl group serves as an electrophilic site, readily undergoing nucleophilic substitution reactions with a wide variety of nucleophiles. This allows for the straightforward introduction of diverse functional groups at the 5-position of the indole nucleus, a key position for modulating the biological activity of many indole-based compounds.

This reactivity has been exploited in the synthesis of numerous substituted indoles. For instance, reaction with amines, thiols, and alcohols leads to the corresponding 5-aminomethyl, 5-thiomethyl, and 5-alkoxymethyl indoles, respectively. These reactions are typically efficient and proceed under mild conditions. The resulting substituted indoles can serve as final products with desired properties or as intermediates for further synthetic manipulations.

A notable example is the use of 5-(chloromethyl)indoles in the preparation of diindolylmethanes (DIMs). beilstein-journals.org These compounds, characterized by two indole units linked by a methylene (B1212753) bridge, have garnered significant interest due to their diverse biological activities. The synthesis of unsymmetrical DIMs, where the two indole moieties are different, can be achieved by reacting a (1H-indol-3-yl)methanol derivative with another indole. beilstein-journals.org The versatility of this compound allows for the creation of a library of DIMs with varying substitution patterns, facilitating structure-activity relationship studies.

The following table summarizes some examples of nucleophilic substitution reactions involving 5-chloromethyl-1-methyl-1H-indole and related compounds, highlighting the diversity of nucleophiles that can be employed.

NucleophileProduct TypeReference
Secondary AminesTertiary Amines nih.gov
ThiolsThioethers nih.gov
AzideAzides
CyanideNitriles
MalonatesSubstituted Propanoic Acids

Synthesis of Fused Heterocyclic Systems (e.g., Benzo[e]indoles, Indole-Imidazole Conjugates)

Beyond simple substitution, the reactivity of this compound extends to the construction of more complex, fused heterocyclic systems. These larger, polycyclic structures are of significant interest in medicinal chemistry due to their often-enhanced biological activities and unique three-dimensional shapes that can lead to high-affinity interactions with biological targets.

A prominent application is in the synthesis of benzo[e]indoles . These tricyclic systems, where a benzene (B151609) ring is fused to the 'e' face of the indole, are important scaffolds in drug discovery. A synthetic route to 3-substituted 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles has been developed, showcasing the utility of the chloromethyl functionality in building this fused ring system. acs.org This synthesis involves key steps such as regioselective iodination and an aryl radical-alkene cyclization. acs.org The resulting amino-CBIs (amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles) are valuable intermediates for further chemical elaboration. acs.org

Another important class of fused systems accessible from this compound derivatives are indole-imidazole conjugates . These hybrid molecules combine the structural features of both indole and imidazole (B134444), two privileged heterocycles in medicinal chemistry. nih.gov The synthesis of these conjugates can be achieved by reacting a chloromethyl-functionalized indole with an imidazole derivative. For example, 3-((1H-imidazol-1-yl)methyl)-1H-indole and its substituted analogs have been synthesized and used to create zinc(II) complexes. nih.gov These indole-imidazole hybrids have demonstrated a range of biological activities, including antioxidant and antimicrobial properties. nih.gov The chloromethyl group on the indole serves as a convenient handle to link the two heterocyclic rings, enabling the exploration of this promising chemical space. The synthesis of 5-chloromethyl-1-methyl-1H-imidazole hydrochloride has also been reported, providing a complementary building block for creating such conjugates. chemicalbook.com

The ability to construct these fused and conjugated heterocyclic systems highlights the strategic importance of this compound as a versatile starting material for accessing complex and biologically relevant molecules.

Role in the Modular Synthesis of Complex Chemical Architectures and Analogues

The concept of modular synthesis, where complex molecules are assembled from smaller, interchangeable building blocks, is a powerful strategy in modern organic chemistry. This compound is an exemplary modular unit, enabling the rapid and efficient construction of diverse chemical libraries for drug discovery and materials science. Its defined point of reactivity at the chloromethyl group allows for the systematic variation of one part of the molecule while keeping the core indole scaffold constant.

This modular approach has been successfully applied to the synthesis of various complex chemical architectures. For instance, in the development of DNA minor groove binding agents, bis-1-chloromethyl-5-hydroxy-1,2-dihydro-3H-benz[e]indole (seco-CBI)-pyrrole polyamide conjugates have been synthesized. nih.gov In this design, the seco-CBI unit, derived from a chloromethyl indole precursor, is coupled to a pyrrole (B145914) polyamide, demonstrating the integration of the indole module into a larger, functional molecular assembly.

Furthermore, the principles of modular synthesis are evident in the creation of libraries of substituted indoles for screening biological activity. By reacting this compound with a diverse set of nucleophiles, a large number of analogues can be generated in a parallel fashion. This approach is highly valuable for exploring structure-activity relationships (SAR) and optimizing lead compounds in drug discovery programs. The synthesis of indole ethers through the dehydrogenative cross-coupling of indoles and alcohols represents another modular strategy where the indole core can be combined with a variety of alcoholic components. rsc.org

The utility of this compound as a modular building block is further underscored by its application in the synthesis of complex natural product analogues and other intricate molecular frameworks. The ability to readily introduce a wide range of functionalities through the chloromethyl handle provides chemists with a powerful tool for molecular design and construction, facilitating the exploration of novel chemical space and the development of new functional molecules.

Green Chemistry Principles and Sustainable Approaches in the Synthesis and Application of Chloromethylindoles

Atom Economy and Process Efficiency in Synthetic Routes to Chloromethylindoles

Atom economy, a concept introduced by Barry Trost, is a primary tenet of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comwikipedia.org A high atom economy signifies a more sustainable process, as it implies the generation of minimal waste. primescholars.com In the synthesis of indole (B1671886) derivatives, traditional methods often suffer from poor atom economy.

For instance, the Fischer indole synthesis, a widely used method, can have a low atom economy due to the formation of byproducts. google.com However, modifications and alternative routes are being developed to improve this. Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are inherently more atom-economical. rsc.orgacs.org

Consider a hypothetical synthesis of an indole derivative. The atom economy can be calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 wikipedia.org

Reaction TypeReactantsDesired ProductByproductsTheoretical Atom Economy
Addition A + BCNone100%
Substitution A + BCD< 100%
Elimination AB + CC< 100%

In the context of chloromethylindoles, a key challenge is the introduction of the chloromethyl group. A direct chloromethylation reaction might involve reagents that lead to significant byproduct formation, thus lowering the atom economy. Research into alternative synthetic strategies that maximize the incorporation of atoms from the starting materials into the "5-(Chloromethyl)-1-methyl-1H-indole" structure is crucial for enhancing process efficiency and sustainability. researchgate.net

Integration of Catalytic Methods for Reduced Stoichiometry and Waste Generation

Catalysis is a fundamental pillar of green chemistry, offering pathways to reactions with lower activation energies, higher selectivity, and, most importantly, the ability to use sub-stoichiometric amounts of reagents that are regenerated in each catalytic cycle. This drastically reduces waste compared to stoichiometric reactions. rsc.org

In the synthesis of indoles, a variety of catalytic systems have been explored:

Metal Catalysis: Transition metals like palladium, copper, and rhodium are effective catalysts for various C-H activation and cross-coupling reactions used in indole synthesis. organic-chemistry.org For instance, copper-catalyzed dehydrogenation of indolines can produce indoles using oxygen as the oxidant. organic-chemistry.org

Acid Catalysis: Both Brønsted and Lewis acids are commonly used in indole syntheses like the Fischer indole synthesis. google.com The use of reusable solid acid catalysts or functionalized ionic liquids can make these processes greener. google.comresearchgate.net

Biocatalysis: Enzymes offer high selectivity and operate under mild conditions, making them an attractive green alternative, although their application in chloromethylindole synthesis is not yet widely reported.

A catalytic approach to preparing chloromethylating agents themselves, such as the synthesis of chloromethyl chlorosulfate (B8482658) catalyzed by trimethyl borate, demonstrates the potential for reducing waste at earlier stages of the synthetic sequence. rsc.org The development of catalytic methods for the direct and selective chloromethylation of the indole ring would represent a significant advancement in the sustainable production of compounds like "this compound".

Catalyst TypeExample ReactionAdvantages
Homogeneous Rhodium(III)-catalyzed cascade cyclizationHigh activity and selectivity
Heterogeneous Pd/C for dehydrogenationEase of separation and reusability
Ionic Liquid Bissulfonic acid type acidic ionic liquidGreen solvent and catalyst, reusable google.com

Exploration of Environmentally Benign Solvents and Solvent-Free Reaction Conditions

Traditional organic solvents are often volatile, flammable, and toxic, contributing significantly to the environmental footprint of chemical processes. rsc.org Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, the elimination of solvents altogether.

For indole synthesis, several greener alternatives have been investigated:

Water: As a solvent, water is non-toxic, non-flammable, and inexpensive. google.comrsc.org The Fischer indole synthesis has been successfully carried out in water using acid catalysts. google.com

Ethanol (B145695): Derived from biomass, ethanol is a renewable and biodegradable solvent that has been used in multicomponent reactions for indole synthesis. rsc.orgrsc.org

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable solvent with tunable properties that can be easily removed from the reaction mixture. rsc.org

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, often with the aid of microwave irradiation or solid-state mixing, can significantly reduce waste and energy consumption. researchgate.netorganic-chemistry.org Microwave-assisted, solvent-free Bischler indole synthesis is a notable example. organic-chemistry.org

The choice of solvent can dramatically impact the efficiency and environmental impact of the synthesis of "this compound". Research into adapting existing syntheses to greener solvents or solvent-free conditions is a key area of development.

Solvent/ConditionType of Indole SynthesisKey Benefits
Water Fischer Indole Synthesis google.comEnvironmentally friendly, low cost google.com
Ethanol Multicomponent Indole Synthesis rsc.orgBenign, mild conditions, no metal catalyst rsc.org
Microwave (Solvent-Free) Bischler Indole Synthesis organic-chemistry.orgReduced reaction times, improved yields organic-chemistry.org

Implementation of Flow Chemistry for Enhanced Safety, Control, and Scalability in Chloromethylindole Production

Flow chemistry, or continuous manufacturing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. cordenpharma.commdpi.com This technology offers several advantages over traditional batch processing, aligning well with green chemistry principles.

Key benefits of flow chemistry include:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly exothermic or hazardous reactions. cordenpharma.com This is particularly relevant when handling potentially reactive intermediates in the synthesis of chloromethylindoles.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to higher yields and purities. cordenpharma.comalmacgroup.com

Scalability: Scaling up a reaction in a flow system is often a matter of running the process for a longer duration or by "numbering up" (using multiple reactors in parallel), which is more straightforward than scaling up batch reactors. cordenpharma.comalmacgroup.com

Integration of Processes: Flow chemistry allows for the seamless integration of multiple reaction steps, including work-up and purification, into a single continuous process, reducing manual handling and potential for error. nih.govuc.pt

The multi-step synthesis of complex molecules like indole derivatives can be significantly streamlined using flow chemistry. nih.gov For the production of "this compound", a continuous flow process could offer a safer, more efficient, and scalable manufacturing solution, particularly for handling potentially hazardous reagents and intermediates. nih.govuc.pt

ParameterBatch ChemistryFlow Chemistry
Safety Higher risk with hazardous reactionsInherently safer due to small volumes cordenpharma.com
Heat Transfer Often inefficientExcellent heat transfer and control cordenpharma.com
Scalability Requires redesign of equipmentMore straightforward (time or numbering-up) cordenpharma.comalmacgroup.com
Process Control More challengingPrecise control over parameters

Q & A

Q. What are the optimal synthetic routes for 5-(Chloromethyl)-1-methyl-1H-indole, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with indole derivatives functionalized at the 5-position. A common approach includes:
  • Step 1 : Chloromethylation of 1-methylindole using chloromethylating agents (e.g., paraformaldehyde/HCl) under reflux in a polar aprotic solvent like DMF .
  • Step 2 : Purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) to isolate the product .
    Optimization focuses on:
  • Temperature : Maintain 80–100°C to balance reaction rate and side-product formation.
  • Catalyst : CuI or other Lewis acids improve regioselectivity .
  • Solvent : PEG-400/DMF mixtures enhance solubility of intermediates .
    Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
1DMF, paraformaldehyde/HCl, 80°C, 12h60–7095%
2Column chromatography (EtOAc/hexane)85–9099%

Q. What safety protocols are recommended when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if aerosolization is possible .
  • Ventilation : Conduct reactions in fume hoods with ≥100 fpm airflow.
  • Waste Disposal : Neutralize chlorinated byproducts with sodium bicarbonate before disposal .

Q. How can NMR spectroscopy be utilized to confirm the structure and purity of this compound?

  • Methodological Answer :
  • 1H NMR : Look for characteristic signals:
  • Singlet at δ 4.5–4.7 ppm (CH2Cl group).
  • Singlet at δ 3.8–4.0 ppm (N-CH3 group).
  • Aromatic protons (δ 6.5–7.5 ppm) confirm the indole backbone .
  • 13C NMR : Peaks at δ 40–45 ppm (CH2Cl) and δ 30–35 ppm (N-CH3).
  • Purity Check : Integrate peaks to detect impurities; use TLC (Rf ~0.5 in EtOAc/hexane) .

Advanced Research Questions

Q. What advanced techniques are employed in resolving crystal structures of halogenated indole derivatives like this compound?

  • Methodological Answer :
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to solve structures. Key parameters:
  • Data Collection : High-resolution (≤1.0 Å) data at 100 K minimizes thermal motion .
  • Twinned Data : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning .
  • Challenges : Chlorine atoms cause strong absorption; correct using multi-scan methods (SADABS) .

Q. How can substitution reactions at the chloromethyl group be leveraged to synthesize bioactive derivatives, and what analytical methods validate these transformations?

  • Methodological Answer :
  • Reactions :
  • Nucleophilic Substitution : React with amines (e.g., benzylamine) in THF at 60°C to form 5-(aminomethyl) derivatives .
  • Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh3)4 .
  • Validation :
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ for derivatives).
  • HPLC : Monitor reaction progress (retention time shifts) .

Q. What in vitro assays are appropriate for evaluating the biological activity of this compound derivatives, and how should data contradictions be addressed?

  • Methodological Answer :
  • Assays :
  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay on HeLa or MCF-7 cells (IC50 determination) .
  • Addressing Contradictions :
  • Dose-Response Curves : Repeat experiments in triplicate; use ANOVA to assess significance.
  • Solubility Issues : Use DMSO stock solutions (≤0.1% final concentration) to avoid cytotoxicity artifacts .

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